molecular formula C3H2Cl2F4 B139950 2,2-Dichloro-1,1,1,3-tetrafluoropropane CAS No. 149329-24-8

2,2-Dichloro-1,1,1,3-tetrafluoropropane

Cat. No.: B139950
CAS No.: 149329-24-8
M. Wt: 184.94 g/mol
InChI Key: DLBXNAOGOGPJMI-UHFFFAOYSA-N
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Description

2,2-Dichloro-1,1,1,3-tetrafluoropropane is a hydrochlorofluorocarbon (HCFC) with the molecular formula C₃H₂Cl₂F₄. Structurally, it features two chlorine atoms at the second carbon (C2) and four fluorine atoms distributed across the first (three F) and third (one F) carbons. This compound is part of a broader class of HCFCs developed as transitional replacements for ozone-depleting chlorofluorocarbons (CFCs).

Properties

CAS No.

149329-24-8

Molecular Formula

C3H2Cl2F4

Molecular Weight

184.94 g/mol

IUPAC Name

2,2-dichloro-1,1,1,3-tetrafluoropropane

InChI

InChI=1S/C3H2Cl2F4/c4-2(5,1-6)3(7,8)9/h1H2

InChI Key

DLBXNAOGOGPJMI-UHFFFAOYSA-N

SMILES

C(C(C(F)(F)F)(Cl)Cl)F

Canonical SMILES

C(C(C(F)(F)F)(Cl)Cl)F

Synonyms

2,2-Dichloro-1,1,1,3-tetrafluoropropane

Origin of Product

United States

Comparison with Similar Compounds

2,3-Dichloro-1,1,1,3-tetrafluoropropane (234da)

  • CAS Number : 146916-90-7
  • Molecular Formula : C₃H₂Cl₂F₄
  • Key Differences : Chlorine atoms are positioned at C2 and C3, with fluorine atoms at C1 (three F) and C3 (one F).
  • By-product formation (e.g., 1,2-dichloro-3,3,3-trifluoropropene) is minimized under optimized conditions.
  • Applications : Intermediate in HFO synthesis .

1,1-Dichloro-1,3,3,3-tetrafluoropropane

  • CAS Number: Not explicitly provided (referenced in EPA documentation) .
  • Molecular Formula : C₃H₂Cl₂F₄
  • Key Differences : Chlorine atoms at C1 and C3, with fluorine at C1 (one F) and C3 (three F).
  • Reactivity: Limited data, but positional isomerism likely alters dehydrohalogenation pathways compared to 2,2-dichloro isomers.

Functional Analogs

2-Chloro-1,1,1,3-tetrafluoropropane (HCFC-244bb)

  • CAS Number : 117970-90-8
  • Molecular Formula : C₃H₃ClF₄
  • Physical Properties :
    • Boiling Point: 42.6°C (predicted)
    • Density: 1.347 g/cm³ (predicted) .

3-Chloro-1,1,1,3-tetrafluoropropane (HCFC-244fa)

  • CAS Number : 149329-29-3
  • Molecular Formula : C₃H₃ClF₄
  • Physical Properties :
    • Boiling Point: 42.6°C (predicted)
    • Density: 1.347 g/cm³ (predicted) .
  • Applications : Fluorination reagent in organic synthesis .

Thermodynamic and Environmental Profiles

Compound ODP* GWP* Atmospheric Lifetime (Years) Key Applications
2,2-Dichloro-1,1,1,3-tetrafluoropropane ~0.02 ~500 1–5 (estimated) Refrigerant intermediate
2,3-Dichloro-1,1,1,3-tetrafluoropropane N/A N/A N/A HFO synthesis
HCFC-244bb 0.01–0.02 ~300 <2 Refrigerant, solvent
HCFC-244fa N/A N/A N/A Fluorination reagent

*ODP (Ozone Depletion Potential) and GWP (Global Warming Potential) are approximate values relative to CFC-11 (ODP = 1, GWP = 1) .

Key Research Findings

Synthetic Pathways :

  • This compound is synthesized via photochlorination or catalytic chlorination of fluorinated propenes, though specific protocols are proprietary .
  • Isomers like 2,3-dichloro-1,1,1,3-tetrafluoropropane (234da) are produced via photochlorination of 1,3,3,3-tetrafluoropropene (1234) at low temperatures (−78°C), followed by base-catalyzed dehydrochlorination .

Reactivity Trends :

  • Chlorine positioning dictates reaction selectivity. For example, 234da undergoes β-elimination at C2–C3 to form 1224, whereas 2,2-dichloro isomers may favor alternative pathways (e.g., α-elimination) .

Environmental Impact :

  • HCFCs like this compound have reduced ODP compared to CFCs but are regulated under the Montreal Protocol due to residual ozone-depleting activity .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Boiling Point (°C) Density (g/cm³)
This compound Not available C₃H₂Cl₂F₄ Not reported Not reported
2,3-Dichloro-1,1,1,3-tetrafluoropropane 146916-90-7 C₃H₂Cl₂F₄ Not reported Not reported
HCFC-244bb 117970-90-8 C₃H₃ClF₄ 42.6 (predicted) 1.347 (predicted)
HCFC-244fa 149329-29-3 C₃H₃ClF₄ 42.6 (predicted) 1.347 (predicted)

Preparation Methods

Reaction of Phosphorous Pentachloride with 1,1,1,3-Tetrafluoroacetone

A primary method involves the exothermic reaction of phosphorous pentachloride (PCl₅) with 1,1,1,3-tetrafluoroacetone. This approach, adapted from the synthesis of 2,2-dichloro-1,1,3,3-tetrafluoropropane, proceeds via nucleophilic substitution and elimination:

Reaction Mechanism :

C3H2F4O+PCl5C3H2Cl2F4+POCl3+HCl\text{C}3\text{H}2\text{F}4\text{O} + \text{PCl}5 \rightarrow \text{C}3\text{H}2\text{Cl}2\text{F}4 + \text{POCl}_3 + \text{HCl}

Industrial Protocol :

  • Molar Ratio : 1.0–2.0 equivalents of PCl₅ per mole of tetrafluoroacetone.

  • Solvent : 1,2-Dichlorobenzene or 1,2,4-trichlorobenzene.

  • Temperature : Initial exothermic reaction at 27–52°C, followed by heating to 80–170°C to drive completion.

  • Purification : Hydrolysis with water, neutralization (NaOH), and fractional distillation.

Performance Data :

ParameterValueSource
Yield19% (theoretical)
Boiling Point72.3–74.7°C
Purity (G.L.C.)98%

Challenges :

  • Low yield due to competing side reactions (e.g., over-chlorination).

  • Requires rigorous temperature control to prevent decomposition.

Photoinduced Chlorination of Chlorofluoropropane Intermediates

Chlorination of 2-Chloro-1,1,1,3-tetrafluoropropane

A secondary method employs ultraviolet (UV)-assisted chlorination of 2-chloro-1,1,1,3-tetrafluoropropane. This route, validated for analogous compounds, introduces a second chlorine atom at the 2-position:

Reaction Conditions :

  • Chlorine Equivalents : 0.5–1.0 molar equivalents.

  • Temperature : 20–70°C.

  • Catalyst : None required; UV light initiates radical chain mechanism.

Purification :

  • Distillation to remove unreacted chlorine and by-products.

  • Neutralization with aqueous sodium hydroxide.

  • Azeotropic drying and fractional distillation.

Advantages :

  • Higher selectivity compared to PCl₅-based methods.

  • Scalable for continuous production.

Limitations :

  • Requires specialized UV reactors for large-scale synthesis.

  • Risk of over-chlorination at elevated temperatures.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

MethodYield (%)Purity (%)ScalabilityCost Efficiency
PCl₅ Halogenation1998ModerateLow
Photoinduced Chlorination25–3099HighModerate

Key Findings :

  • Photoinduced chlorination offers superior yield and purity but demands higher capital investment.

  • PCl₅-based methods remain relevant for small-batch production due to simpler infrastructure.

Q & A

Q. How can the purity of 2,2-dichloro-1,1,1,3-tetrafluoropropane be determined in a laboratory setting?

Methodological Answer: Purity assessment typically involves gas chromatography (GC) coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID). Calibration with certified reference materials ensures accuracy. Nuclear magnetic resonance (NMR) spectroscopy, particularly 19F^{19}\text{F} NMR, is also effective for quantifying impurities due to fluorine's high sensitivity. For example, the InChI Key YVOASHYXFVSAQN-UHFFFAOYSA-N (from PubChem data) can help validate molecular identity during analysis .

Q. What spectroscopic methods are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-F and C-Cl bonds) via characteristic absorption bands.
  • 19F^{19}\text{F} and 1H^{1}\text{H} NMR : Resolves structural isomerism and quantifies substituent ratios. For instance, 19F^{19}\text{F} NMR can distinguish between equatorial and axial fluorine atoms in the propane backbone.
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C3_3HCl2_2F4_4) and isotopic patterns. PubChem’s computed molecular weight data (220.93 g/mol) serves as a reference .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermodynamic properties, such as boiling points, for halogenated propanes like this compound?

Methodological Answer: Discrepancies often arise from differences in measurement techniques (e.g., static vs. dynamic boiling point methods). To address this:

  • Standardize experimental conditions : Use NIST-recommended methods, such as adiabatic calorimetry for phase-change data .
  • Validate with computational chemistry : Density functional theory (DFT) calculations can predict boiling points and compare them with empirical data.
  • Cross-reference datasets : Compare results with structurally similar compounds, such as 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane (Tboil_{\text{boil}} = 469.90 K, per NIST data) to identify trends in halogen substitution effects .

Q. What strategies optimize the gas-phase synthesis of this compound using catalytic hydrofluorination?

Methodological Answer:

  • Catalyst selection : Chrome-magnesium fluoride catalysts (e.g., Cr-MgF2_2) have shown efficacy in related hydrofluorination reactions by enhancing C-Cl bond activation and reducing side reactions .
  • Parameter optimization : Adjust temperature (200–300°C), pressure (1–5 atm), and reactant stoichiometry (Cl/F ratio) to maximize yield.
  • In situ monitoring : Use online GC-MS to track intermediates like 2-chloro-3,3,3-trifluoropropene, ensuring reaction pathways align with mechanistic models .

Q. How can computational modeling predict the environmental persistence of this compound?

Methodological Answer:

  • Quantitative Structure-Activity Relationship (QSAR) models : Estimate half-life in air/water using parameters like octanol-water partition coefficient (log KowK_{\text{ow}}) and bond dissociation energies.
  • Tropospheric degradation simulations : Use software like EPI Suite to model reactions with hydroxyl radicals, leveraging data from EPA DSSTox entries (e.g., DTXSID20167861) .
  • Comparative analysis : Benchmark against analogous compounds (e.g., 1,1,1,3,3,3-hexachloro-2,2-difluoropropane) to infer degradation pathways .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the thermal stability of this compound?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperatures under controlled atmospheres (e.g., N2_2 vs. O2_2).
  • Thermogravimetric Analysis (TGA) : Quantify mass loss rates to identify degradation thresholds.
  • Literature reconciliation : Compare results with high-confidence sources like NIST phase-change datasets, which report uncertainties (e.g., ±1 K for Tfus_{\text{fus}}) .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound in high-pressure reactions?

Methodological Answer:

  • Containment systems : Use Hastelloy reactors to resist corrosion from HF byproducts.
  • Personal protective equipment (PPE) : Fluoropolymer-coated gloves and face shields are mandatory.
  • Ventilation : Ensure fume hoods with scrubbers neutralize acidic vapors (e.g., HCl/HF). Safety data from ChemIDplus (TOXNET system) should inform risk assessments .

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